![molecular formula C18H18N2O2 B14207989 N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide CAS No. 827314-38-5](/img/structure/B14207989.png)
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzylamine with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of N1-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Methylphenyl)methyl]-N-phenylacetamide
- N-[(4-Methylphenyl)methyl]-N-phenylpropionamide
- N-[(4-Methylphenyl)methyl]-N-phenylbutyramide
Uniqueness
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
827314-38-5 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-N'-phenylbut-2-enediamide |
InChI |
InChI=1S/C18H18N2O2/c1-14-7-9-15(10-8-14)13-19-17(21)11-12-18(22)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
PFTIANUXYCWBEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
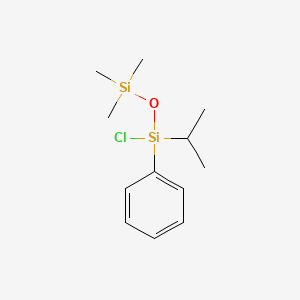
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
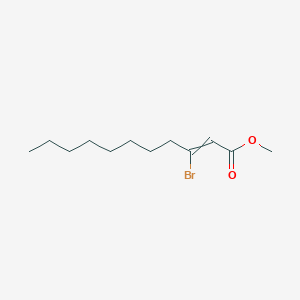

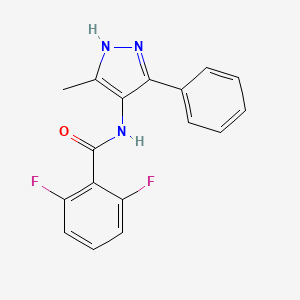
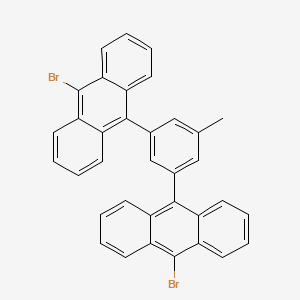
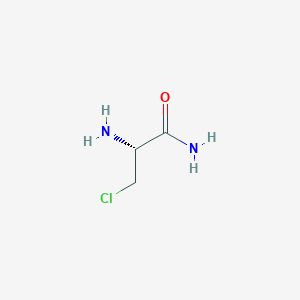
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
